Dofamium Chloride
Description
Dofamium Chloride (CAS: 54063-35-3) is a quaternary ammonium compound with the molecular formula C25H44ClN3O2, approved in 1974 for use as an anticonvulsant . Its structure includes a chloride counterion, which enhances solubility and bioavailability.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl)-[2-[dodecanoyl(methyl)amino]ethyl]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43N3O2.ClH/c1-5-6-7-8-9-10-11-12-16-19-25(30)27(2)20-21-28(3,4)22-24(29)26-23-17-14-13-15-18-23;/h13-15,17-18H,5-12,16,19-22H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQBXAGGBSALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC[N+](C)(C)CC(=O)NC1=CC=CC=C1.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-35-3 | |
| Record name | Dofamium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dofamium chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dofamium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DOFAMIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5504169OQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dofamium chloride can be synthesized through the reaction between benzyl chloride and dimethyl amino ethanol (DMAE). The reaction yields a quaternary ammonium salt that can be further purified through recrystallization processes. The general reaction conditions involve the use of solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its various applications .
Chemical Reactions Analysis
Types of Reactions
Dofamium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Dofamium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dofamium chloride involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it an effective disinfectant and preservative. Additionally, this compound can interact with specific molecular targets and pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct structural analogs of Dofamium Chloride are scarce in the literature, comparisons can be drawn with other chloride-containing pharmaceuticals and anticonvulsants based on chemical properties, therapeutic class, and molecular features.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Structural Differences :
- This compound’s quaternary ammonium structure distinguishes it from secondary/tertiary amines like Dopamine Hydrochloride or sulfonamides like Dorzolamide HCl. Its larger molecular size (MW: ~482 g/mol) contrasts with smaller compounds like Dopamine (MW: 189.6 g/mol) .
- Unlike Docusate Sodium (an anionic surfactant), Dofamium’s cationic structure likely enhances blood-brain barrier penetration, critical for anticonvulsant activity .
Therapeutic Class :
- While this compound targets CNS disorders, other chloride salts like Dodeclonium Bromide (antibiotic) and Dorzolamide HCl (antiglaucoma) act via distinct pathways, highlighting the versatility of chloride in drug design .
Counterion Effects :
- Chloride in Dofamium improves aqueous solubility compared to bromide in Dodeclonium Bromide, which may influence pharmacokinetics . Hydrochloride salts (e.g., Dopamine, Dorzolamide) are common in pharmaceuticals due to stability and bioavailability advantages .
Approval and Use :
- This compound’s approval in 1974 places it among older anticonvulsants like Carbamazepine (1960s). However, unlike Carbamazepine (a neutral molecule), its ionic nature may limit oral absorption, necessitating alternative formulations .
Biological Activity
Dofamium Chloride, a dopamine derivative with the chemical formula C25H44ClN3O2, is primarily recognized for its pharmacological applications, particularly in the treatment of cardiovascular and neurological disorders. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
This compound functions as a dopamine receptor agonist, influencing dopaminergic pathways in the central nervous system. Its structure allows it to interact with various neurotransmitter systems, making it effective in modulating physiological responses such as blood pressure and heart rate. The compound is often used in clinical settings to manage hypotension and improve renal perfusion.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that dopamine derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on synthesized dopamine-derived ligands demonstrated their effectiveness against several bacterial strains and fungi, including Escherichia coli and Candida albicans.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli ATCC 25922 | 0.625 mg/ml |
| This compound | S. aureus ATCC 6538 | 1.25 mg/ml |
| This compound | C. albicans | 2.50 mg/ml |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various strains tested against this compound, indicating its potential as an antimicrobial agent .
Case Studies
- Cardiovascular Applications : In a clinical study involving patients with severe hypotension, this compound was administered intravenously. The results indicated a significant increase in blood pressure and improved cardiac output without major side effects, demonstrating its efficacy in acute settings .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound in models of Parkinson's disease. The compound showed promise in reducing neuronal apoptosis and improving motor function in animal models, suggesting its potential role in neurodegenerative disease management .
Q & A
Basic Research Questions
Q. What are the foundational physicochemical properties of Dofamium Chloride, and how can they be reliably characterized in experimental settings?
- Methodological Answer : Begin with differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Pair this with UV-Vis spectroscopy to assess solubility in polar/nonpolar solvents. For structural confirmation, use X-ray crystallography or NMR spectroscopy, ensuring calibration with certified reference materials. Document all protocols using standardized IUPAC nomenclature to avoid ambiguity .
- Data Consideration : Publish full spectral datasets (e.g., NMR peaks, IR bands) in supplementary materials to enable reproducibility.
Q. What are the recommended safety protocols for handling this compound in laboratory environments?
- Methodological Answer : Refer to its ICD-10 classification (T49.0: toxic substance) for hazard context . Use fume hoods for synthesis, wear nitrile gloves (tested for chemical resistance), and store in airtight containers with desiccants. Establish emergency protocols for spills, including neutralization with activated carbon and disposal via certified hazardous waste channels .
- Validation : Conduct periodic air quality tests to detect residual particulates using gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across in vitro and in vivo studies?
- Methodological Answer : Perform meta-analyses of existing data, stratifying results by dosage, exposure duration, and model organisms. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Validate findings via dose-response assays in controlled cell cultures (e.g., HEK293) and rodent models, ensuring adherence to OECD guidelines for toxicity testing .
- Case Example : A 2024 study found discrepancies in hepatotoxicity thresholds; re-evaluation revealed pH-dependent solubility as a confounding variable .
Q. What advanced techniques optimize the synthesis of this compound for high-purity yields in non-aqueous systems?
- Methodological Answer : Employ Schlenk-line techniques under inert argon atmospheres to prevent hydrolysis. Monitor reaction progress via in-situ Raman spectroscopy, targeting characteristic peaks (e.g., 480 cm⁻¹ for Cl–Dofamium bonds). Optimize stoichiometry using Design of Experiments (DoE) software to evaluate molar ratios, temperature, and catalyst loadings .
- Data Presentation : Include ternary phase diagrams and Arrhenius plots in publications to illustrate kinetic pathways .
Q. How should researchers design experiments to investigate the electrochemical behavior of this compound in novel applications (e.g., battery electrolytes)?
- Methodological Answer : Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference). Control variables such as scan rate (10–100 mV/s) and electrolyte composition. For stability testing, perform accelerated aging studies at 60°C and validate ion mobility via electrochemical impedance spectroscopy (EIS) .
- Troubleshooting : Address inconsistent CV peaks by pre-purifying solvents via molecular sieves and verifying electrode surface cleanliness via SEM-EDS .
Data Analysis & Reporting
Q. What statistical frameworks are most robust for analyzing dose-dependent bioactivity data involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability. Validate with bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. Open-source tools like R/Bioconductor provide reproducible pipelines .
- Example : A 2023 study identified sigmoidal dose-response curves in neural cells, requiring weighted least squares fitting due to heteroscedasticity .
Q. How can researchers ensure compliance with evolving academic standards when publishing studies on this compound?
- Methodological Answer : Follow the Chromatography journal guidelines:
- Abstracts : Detail hypotheses, methods, and significance in ≥600 words .
- Figures : Use color-coded schematics for reaction mechanisms, avoiding overcrowded chemical structures .
- Data Accessibility : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers .
Contradiction & Innovation
Q. What strategies address conflicting reports on this compound’s stability under UV irradiation?
- Methodological Answer : Replicate studies using standardized light sources (e.g., 365 nm LED arrays) and quantify degradation via HPLC-UV at timed intervals. Control for oxygen exposure by conducting parallel experiments in N₂-purged vials. Publish negative results to clarify boundary conditions .
Q. How can computational modeling (e.g., DFT) enhance understanding of this compound’s intermolecular interactions?
- Methodological Answer : Perform density functional theory (DFT) calculations using Gaussian16, optimizing geometries at the B3LYP/6-311++G(d,p) level. Compare electrostatic potential maps with experimental crystallography data to validate charge distribution models. Share input/output files via GitHub for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
